molecular formula C19H31IO2Sn B14455145 Stannane, (2-iodobenzoyloxy)tributyl- CAS No. 73927-93-2

Stannane, (2-iodobenzoyloxy)tributyl-

Cat. No.: B14455145
CAS No.: 73927-93-2
M. Wt: 537.1 g/mol
InChI Key: DJGLVFXPYMMDKC-UHFFFAOYSA-M
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Description

Stannane, (2-iodobenzoyloxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-iodobenzoyloxy group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (2-iodobenzoyloxy)tributyl- typically involves the reaction of tributyltin hydride with 2-iodobenzoic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of stannane, (2-iodobenzoyloxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Stannane, (2-iodobenzoyloxy)tributyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can participate in reduction reactions, often involving the transfer of hydrogen atoms.

    Substitution: The 2-iodobenzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

Stannane, (2-iodobenzoyloxy)tributyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and the Stille coupling reaction.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of stannane, (2-iodobenzoyloxy)tributyl- involves the formation of reactive intermediates, such as radicals, which can participate in various chemical reactions. The tin atom in the compound plays a crucial role in stabilizing these intermediates and facilitating the reaction pathways. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.

    Tributyltin chloride: Commonly used in organic synthesis and as a precursor to other organotin compounds.

    Tributyltin acetate: Used in various chemical reactions and as a catalyst.

Uniqueness

Stannane, (2-iodobenzoyloxy)tributyl- is unique due to the presence of the 2-iodobenzoyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain types of chemical reactions and applications where other organotin compounds may not be as effective.

Properties

CAS No.

73927-93-2

Molecular Formula

C19H31IO2Sn

Molecular Weight

537.1 g/mol

IUPAC Name

tributylstannyl 2-iodobenzoate

InChI

InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

DJGLVFXPYMMDKC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1I

Origin of Product

United States

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